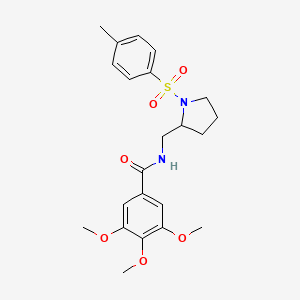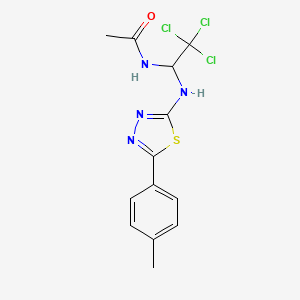
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is an organic compound that integrates multiple functional groups, resulting in a molecule with significant potential for diverse applications. Its intricate structure suggests it could be synthesized through a sequence of complex chemical reactions, making it an intriguing subject for synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can involve several steps:
Formation of the 5-(p-tolyl)-1,3,4-thiadiazole ring: : This might involve cyclization reactions of suitable starting materials in the presence of sulfur and nitrogen sources under controlled conditions.
Attachment of the N-(2,2,2-trichloroethyl) group: : This step would likely involve nucleophilic substitution or addition reactions, given the presence of the trichloro functionality.
Introduction of the acetamide group: : This typically involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a suitable base.
Industrial Production Methods: The industrial production of this compound would likely require scaling up these laboratory conditions, optimizing the efficiency of each step, and ensuring the purity of the final product. Key considerations include reaction time, temperature, pressure, and choice of solvents and catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the tolyl group.
Reduction: : Reductive conditions might target the acetamide moiety, potentially leading to deacetylation.
Substitution: : The compound could engage in substitution reactions, especially at the trichloroethyl group.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: : Sodium azide for nucleophilic substitutions, alkyl halides for electrophilic substitutions.
Major Products:
Oxidation: : Could lead to carboxylic acids or sulfonates.
Reduction: : Possible formation of primary amines or alcohols.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: : Investigations into synthetic pathways, structure-activity relationships, and potential as a reagent or intermediate. Biology : Studying its interactions with biological macromolecules, potential as a biochemical probe or inhibitor. Medicine : Potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industry : Applications in materials science, agrochemicals, or as a specialty chemical for specific industrial processes.
Mechanism of Action
The exact mechanism by which N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide exerts its effects would depend on its specific interactions:
Molecular Targets: : Possible targets include enzymes, receptors, or nucleic acids.
Pathways Involved: : Could involve inhibition or activation of specific biochemical pathways, affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
N-(2,2,2-trichloroethyl)acetamide
5-(p-tolyl)-1,3,4-thiadiazole derivatives
Trichloroacetamide derivatives
Uniqueness:
By seamlessly integrating these different functional groups, N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide stands out as a versatile and multifaceted compound with significant potential for further research and application in various scientific fields.
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N4OS/c1-7-3-5-9(6-4-7)10-19-20-12(22-10)18-11(13(14,15)16)17-8(2)21/h3-6,11H,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOUUOASSZVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
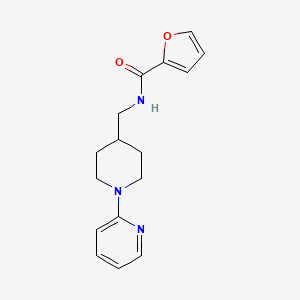
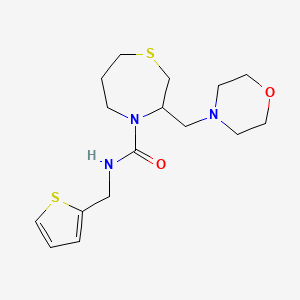
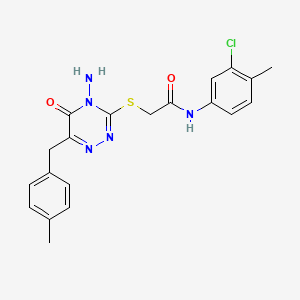
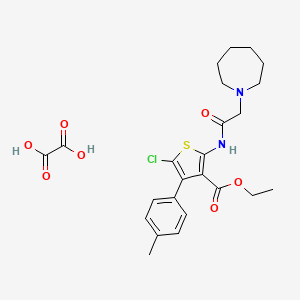
![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)
![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)
![N-(3-acetylphenyl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2696343.png)
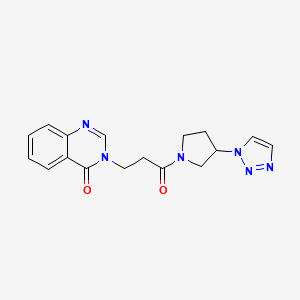
![2-chloro-N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}acetamide](/img/structure/B2696346.png)
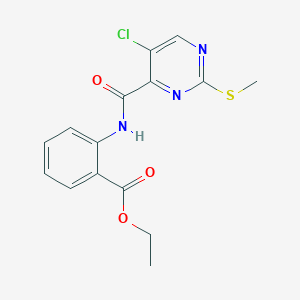
![Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate](/img/structure/B2696349.png)
